molecular formula C13H19N3O2 B11805439 4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11805439
M. Wt: 249.31 g/mol
InChI Key: HTZZVIJOZDEGDH-UHFFFAOYSA-N
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Description

4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 2-hydroxyethylpiperazine with 2-chloro-6-methylpyridine under basic conditions to form the intermediate product. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 4-(5-(2-Carboxyethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylic acid

    Reduction: 4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyethyl and aldehyde groups may form hydrogen bonds or covalent bonds with target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

4-[5-(2-hydroxyethyl)-6-methylpyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C13H19N3O2/c1-11-12(4-9-17)2-3-13(14-11)16-7-5-15(10-18)6-8-16/h2-3,10,17H,4-9H2,1H3

InChI Key

HTZZVIJOZDEGDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)CCO

Origin of Product

United States

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